N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)butane-1-sulfonamide
Description
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)butane-1-sulfonamide is a synthetic small molecule characterized by a cyclopenta[c]pyridazinone core fused to a bicyclic system, an ethyl linker, and a terminal butane sulfonamide group. The sulfonamide moiety may enhance solubility and binding interactions, while the cyclopenta[c]pyridazinone core could confer conformational rigidity and metabolic stability. Structural determination of such compounds typically relies on X-ray crystallography tools like SHELX and WinGX for refinement and visualization .
Properties
IUPAC Name |
N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-2-3-9-20(18,19)14-7-8-16-13(17)10-11-5-4-6-12(11)15-16/h10,14H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDVSFMAUJVZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCN1C(=O)C=C2CCCC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)butane-1-sulfonamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 299.39 g/mol. The compound features a sulfonamide group which is often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C13H21N3O3S |
| Molecular Weight | 299.39 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The unique cyclopenta[c]pyridazine moiety suggests potential interactions with enzymes and receptors involved in various physiological processes.
Research indicates that compounds with similar structures often exhibit inhibition of key enzymes or modulation of receptor activity. For instance, studies have shown that sulfonamides can inhibit carbonic anhydrase and other enzymes critical for metabolic processes .
Antitumor Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the cyclopenta[c]pyridazine structure. For example, derivatives have been shown to inhibit tumor cell proliferation in vitro by inducing apoptosis through mitochondrial pathways.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. The presence of the sulfonamide group in this compound suggests that it may exhibit similar antimicrobial activity against a range of pathogens. Studies involving related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
- In Vitro Studies : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : Another research focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The findings revealed that it could effectively reduce the activity of these enzymes, potentially offering therapeutic benefits in inflammatory diseases .
- Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to target proteins involved in disease pathways, supporting its potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogs in Patent Literature
A key analog is disclosed in a 2019 patent (): N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoazazin-7-yl)acetamide , a ROR-gamma modulator for autoimmune diseases. Key differences include:
- Core Heterocycle: The target compound uses a cyclopenta[c]pyridazinone, whereas the patent compound employs a benzoazinyl ring.
- Linker and Substituents : The ethyl-sulfonamide group in the target compound versus the acetamide-piperidine-phenyl group in the patent analog. Sulfonamides generally exhibit higher acidity (pKa ~10) than acetamides (pKa ~15), influencing hydrogen-bonding capacity and target engagement.
Table 1: Hypothetical Comparison of Key Properties
Computational and Experimental Insights
- Crystallography : Tools like SHELXL and WinGX are critical for resolving the anisotropic displacement parameters of such complex heterocycles, ensuring accurate bond-length and angle measurements .
- Therapeutic Potential: The patent compound’s ROR-gamma modulation suggests the target compound may share similar applications, but the sulfonamide group could improve solubility for better bioavailability .
Metabolic and Pharmacokinetic Considerations
- Metabolic Stability: The cyclopenta[c]pyridazinone core may resist oxidative metabolism compared to benzoazinyl analogs due to reduced electron density.
- Sulfonamide vs.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)butane-1-sulfonamide to achieve high purity and yield?
- Methodological Answer :
- Step 1 : Begin with the cyclopenta[c]pyridazinone core synthesis, using controlled cyclization of diketones with hydrazine derivatives under reflux conditions.
- Step 2 : Introduce the sulfonamide moiety via nucleophilic substitution, ensuring stoichiometric equivalence of butane-1-sulfonamide to avoid side reactions.
- Step 3 : Purify intermediates using flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials .
- Critical Parameters : Maintain pH 7–8 during sulfonamide coupling to prevent hydrolysis. Monitor reaction progress via TLC or HPLC.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for structure refinement, particularly for resolving the cyclopenta[c]pyridazinone ring conformation and sulfonamide orientation .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to verify methylene protons in the cyclopentane ring and sulfonamide methyl groups.
- HRMS : Confirm molecular weight (expected [M+H]⁺: 354.14) with <2 ppm error .
- IR Spectroscopy : Validate the carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational solubility predictions and experimental solubility data for this compound?
- Methodological Answer :
- Step 1 : Perform solubility assays in buffered solutions (pH 1.2–7.4) using shake-flask or potentiometric methods.
- Step 2 : Compare results with COSMO-RS or Hansen solubility parameter predictions.
- Step 3 : If contradictions arise, analyze crystalline polymorphs via DSC and PXRD. Amorphous forms may exhibit higher solubility than predicted .
- Example Data :
| Solvent | Predicted Solubility (mg/mL) | Experimental Solubility (mg/mL) |
|---|---|---|
| Water | 0.05 | 0.12 ± 0.03 |
| DMSO | 45.8 | 32.5 ± 2.1 |
Q. What strategies are effective in elucidating the mechanism of action when initial enzyme assays and receptor binding studies yield conflicting data?
- Methodological Answer :
- Approach 1 : Use surface plasmon resonance (SPR) to measure real-time binding kinetics to suspected targets (e.g., kinases or GPCRs).
- Approach 2 : Conduct competitive binding assays with known inhibitors to identify off-target interactions.
- Approach 3 : Employ CRISPR-Cas9 knockout models to validate target specificity in cellular assays .
- Case Study : If COX-2 inhibition is observed but receptor binding is absent, test for allosteric modulation via Förster resonance energy transfer (FRET) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in biological activity data across different cell lines?
- Methodological Answer :
- Step 1 : Normalize data using cell viability controls (e.g., MTT assay) to rule out cytotoxicity confounding results.
- Step 2 : Validate assay conditions (e.g., serum-free media to avoid protein binding interference).
- Step 3 : Perform transcriptomic profiling of cell lines to identify differential expression of putative targets (e.g., ABC transporters affecting compound uptake) .
Experimental Design
Q. What in silico tools are recommended for predicting metabolic stability of this compound?
- Methodological Answer :
- Tool 1 : Use Schrödinger’s ADMET Predictor or StarDrop’s P450 metabolism module to identify labile sites (e.g., sulfonamide hydrolysis).
- Tool 2 : Validate predictions with microsomal stability assays (human liver microsomes, NADPH cofactor).
- Key Consideration : The cyclopenta[c]pyridazinone ring may undergo CYP3A4-mediated oxidation; include ketoconazole as an inhibitor in control experiments .
Structural and Functional Insights
Q. How can researchers leverage X-ray crystallography to study ligand-target interactions for this compound?
- Methodological Answer :
- Step 1 : Co-crystallize the compound with its target protein (e.g., a kinase) using hanging-drop vapor diffusion.
- Step 2 : Refine the structure using SHELXL, focusing on electron density maps for the sulfonamide group and pyridazinone ring .
- Step 3 : Calculate binding free energy (ΔG) using MM/GBSA in AMBER to correlate structural data with activity .
- Example XRD Parameters :
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Resolution (Å) | 1.20 |
| R-factor | 0.052 |
Advanced Analytical Techniques
Q. What orthogonal methods can validate bioactivity data when traditional assays are inconclusive?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
